ethyl 3-(1H-benzimidazol-2-ylsulfanyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate
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Overview
Description
ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE is a complex organic compound that features a benzimidazole moiety linked to a tetrahydrofuran ring
Preparation Methods
The synthesis of ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE typically involves multiple steps. One common synthetic route starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is further reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .
Chemical Reactions Analysis
ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the benzimidazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the suppression of viral replication .
Comparison with Similar Compounds
ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE can be compared with other benzimidazole derivatives, such as:
1H-1,3-BENZIMIDAZOL-2-YL ETHYL SULFIDE: This compound shares the benzimidazole core but differs in its substituents, leading to different chemical properties and applications.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde:
The uniqueness of ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE lies in its combination of the benzimidazole and tetrahydrofuran moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N2O4S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 3-(1H-benzimidazol-2-ylsulfanyl)-5,5-dimethyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C16H18N2O4S/c1-4-21-12(19)16(9-15(2,3)22-13(16)20)23-14-17-10-7-5-6-8-11(10)18-14/h5-8H,4,9H2,1-3H3,(H,17,18) |
InChI Key |
HYLOPWISEZEFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(OC1=O)(C)C)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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